4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide
CAS No.: 2034330-16-8
Cat. No.: VC4962296
Molecular Formula: C17H22FNO4S2
Molecular Weight: 387.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034330-16-8 |
|---|---|
| Molecular Formula | C17H22FNO4S2 |
| Molecular Weight | 387.48 |
| IUPAC Name | 4-ethoxy-3-fluoro-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C17H22FNO4S2/c1-2-23-17-4-3-15(11-16(17)18)25(21,22)19-8-5-13(6-9-20)14-7-10-24-12-14/h3-4,7,10-13,19-20H,2,5-6,8-9H2,1H3 |
| Standard InChI Key | ZRFKWHGAWBXSCS-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)F |
Introduction
4-Ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is a complex organic compound with a molecular formula of C17H22FNO4S2 and a molecular weight of 387.5 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antimicrobial properties. The presence of a thiophenyl group also categorizes it within heterocyclic compounds, often used in drug discovery due to their ability to interact with biological targets.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several key steps, primarily using electrophilic aromatic substitution and nucleophilic substitution methods. These reactions allow for further functionalization, making the compound versatile for synthetic applications in organic chemistry.
Synthesis Steps
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Starting Materials: Readily available compounds are used.
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Electrophilic Aromatic Substitution: Introduction of the fluoro and ethoxy groups.
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Nucleophilic Substitution: Attachment of the thiophenyl moiety and hydroxy group.
Potential Applications
4-Ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide represents a promising candidate for further research in both academic and industrial settings. Its potential applications include:
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Medicinal Chemistry: Due to its sulfonamide group, which can mimic natural substrates to inhibit certain enzymes.
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Materials Science: The unique combination of functional groups offers opportunities for novel material development.
Potential Biological Activities
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Anti-inflammatory: The hydroxy and thiophenyl groups may enhance binding affinity and specificity towards biological targets.
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Antimicrobial: Common among sulf
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